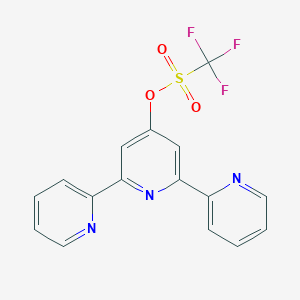
(2,6-dipyridin-2-ylpyridin-4-yl) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine is a chemical compound with the molecular formula C₁₆H₁₀F₃N₃O₃S and a molecular weight of 381.329 g/mol This compound is known for its unique trifluoromethylsulfono group attached to the terpyridine core, which imparts distinct chemical and physical properties
Méthodes De Préparation
The synthesis of 4’-Trifluoromethylsulfono-2,2’:6’,2’‘-terpyridine typically involves the reaction of 2,2’:6’,2’'-terpyridine with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the trifluoromethylsulfono group to other functional groups.
Substitution: The trifluoromethylsulfono group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine, particularly in its anticancer applications, involves targeting mitochondrial pathways. The compound induces mitophagy, a selective autophagic process that degrades dysfunctional mitochondria. This process involves the disruption of mitophagy-related protein expression, dissipation of mitochondrial membrane potential, elevation of reactive oxygen species levels, and promotion of mitochondrial DNA damage . These actions lead to the selective cytotoxicity of cancer cells, making it a potential candidate for next-generation anticancer drugs.
Comparaison Avec Des Composés Similaires
4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine can be compared with other similar compounds such as:
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound also contains trifluoromethyl groups but differs in its bipyridine core.
4’-Trifluoromethyl-2,2’6’,2’'-terpyridine: Similar to the compound but lacks the sulfono group.
Propriétés
Numéro CAS |
134653-69-3 |
|---|---|
Formule moléculaire |
C16H10F3N3O3S |
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
(2,6-dipyridin-2-ylpyridin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H10F3N3O3S/c17-16(18,19)26(23,24)25-11-9-14(12-5-1-3-7-20-12)22-15(10-11)13-6-2-4-8-21-13/h1-10H |
Clé InChI |
OZRRTTUJPHVVRM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F |
Synonymes |
4'-TRIFLUOROMETHYLSULFONO-2,2':6',2''-TERPYRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















